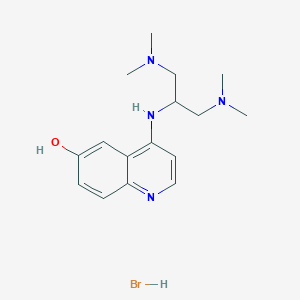
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is a complex organic compound with a unique structure that includes both quinoline and amino alcohol functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide typically involves multiple steps. One common route starts with the preparation of 1,3-bis(dimethylamino)-2-propanol, which is then reacted with quinoline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride to facilitate the formation of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts like palladium on carbon or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
科学的研究の応用
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Shares the amino alcohol functionality and is used in similar applications.
N,N,N’,N’-Tetramethyl-1,3-diamino-2-propanol: Another related compound with similar structural features.
Uniqueness
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide stands out due to its combination of quinoline and amino alcohol functionalities, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic activity in organic synthesis.
特性
CAS番号 |
5402-85-7 |
|---|---|
分子式 |
C16H25BrN4O |
分子量 |
369.30 g/mol |
IUPAC名 |
4-[1,3-bis(dimethylamino)propan-2-ylamino]quinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C16H24N4O.BrH/c1-19(2)10-12(11-20(3)4)18-16-7-8-17-15-6-5-13(21)9-14(15)16;/h5-9,12,21H,10-11H2,1-4H3,(H,17,18);1H |
InChIキー |
YORFCKNWAAOANP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(CN(C)C)NC1=C2C=C(C=CC2=NC=C1)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)


![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
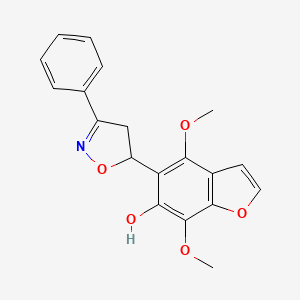
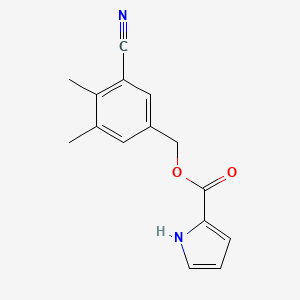

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
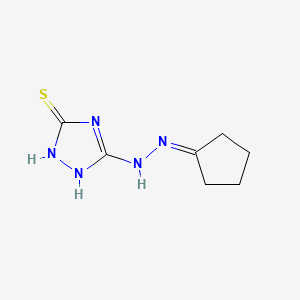
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
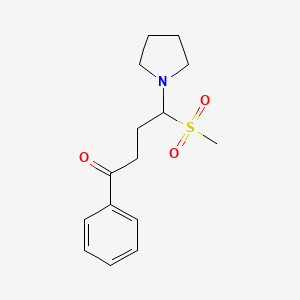
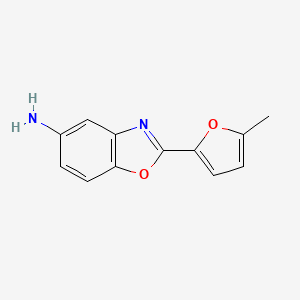
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)

